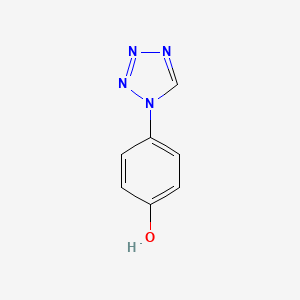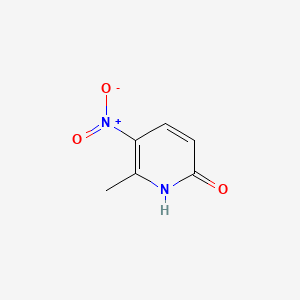
1-(3-Nitrofenilsulfonil)piperidina
Descripción general
Descripción
1-(3-Nitrophenylsulfonyl)piperidine is an organic compound with the molecular formula C11H14N2O4S and a molecular weight of 270.3 g/mol . This compound features a piperidine ring substituted with a 3-nitrophenylsulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Aplicaciones Científicas De Investigación
1-(3-Nitrophenylsulfonyl)piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
- Target of Action The primary targets of 1-(3-Nitrophenylsulfonyl)piperidine are not explicitly documented. However, related compounds have been investigated for their interactions with various biological targets, including enzymes and receptors.
- Piperidine derivatives, such as 1-(3-Nitrophenylsulfonyl)piperidine, may activate signaling pathways involved in cancer progression. These pathways include NF-κB, PI3k/Akt, and caspase-dependent pathways, ultimately inducing apoptosis .
Mode of Action
Result of Action
Análisis Bioquímico
Biochemical Properties
1-(3-Nitrophenylsulfonyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with cytochrome P450 monooxygenase, an enzyme involved in the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
1-(3-Nitrophenylsulfonyl)piperidine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce changes in gene expression, leading to alterations in cellular behavior . Additionally, it has been observed to impact cell signaling pathways, which can affect processes such as cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Nitrophenylsulfonyl)piperidine involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, its interaction with cytochrome P450 monooxygenase involves binding to the enzyme’s active site, resulting in inhibition of its catalytic activity . This binding interaction can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Nitrophenylsulfonyl)piperidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 1-(3-Nitrophenylsulfonyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or cellular response.
Metabolic Pathways
1-(3-Nitrophenylsulfonyl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 monooxygenase, which facilitates its breakdown and elimination from the body . These interactions can affect metabolic flux and the levels of metabolites in the system.
Transport and Distribution
The transport and distribution of 1-(3-Nitrophenylsulfonyl)piperidine within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its efficacy and potential side effects.
Subcellular Localization
1-(3-Nitrophenylsulfonyl)piperidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenylsulfonyl)piperidine can be synthesized through the reaction of piperidine with pyridinium m-nitrobenzenesulfonate . The reaction typically involves the following steps:
Formation of Pyridinium m-Nitrobenzenesulfonate: This intermediate is prepared by reacting m-nitrobenzenesulfonyl chloride with pyridine.
Reaction with Piperidine: The pyridinium m-nitrobenzenesulfonate is then reacted with piperidine under controlled conditions to yield 1-(3-nitrophenylsulfonyl)piperidine.
Industrial Production Methods: While specific industrial production methods for 1-(3-nitrophenylsulfonyl)piperidine are not well-documented, the synthesis generally follows the laboratory procedures with optimization for larger-scale production. This includes controlling reaction temperatures, using appropriate solvents, and ensuring efficient purification processes.
Análisis De Reacciones Químicas
1-(3-Nitrophenylsulfonyl)piperidine undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where the nucleophile replaces the piperidine ring.
Common Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products: Substituted piperidine derivatives.
-
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Conditions: Mild to moderate temperatures, often in the presence of a solvent like ethanol.
Major Products: Aminophenylsulfonylpiperidine.
Comparación Con Compuestos Similares
1-(3-Nitrophenylsulfonyl)piperidine can be compared with other similar compounds, such as:
- 1-(3-Nitrobenzenesulfonyl)piperidine
- 1-(3-Nitrophenylsulfonyl)piperidine
- 1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-amine
- 3-Nitro-1-(piperidylsulfonyl)benzene
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity .
Propiedades
IUPAC Name |
1-(3-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)10-5-4-6-11(9-10)18(16,17)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBNTCYTNHCSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306348 | |
| Record name | 1-(3-NITROPHENYLSULFONYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91619-31-7 | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91619-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 175845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091619317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 91619-31-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-NITROPHENYLSULFONYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)

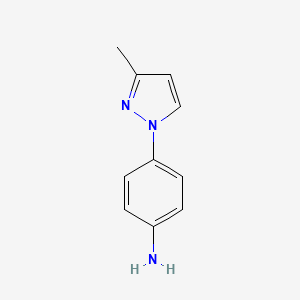
![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
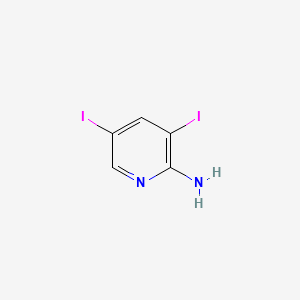
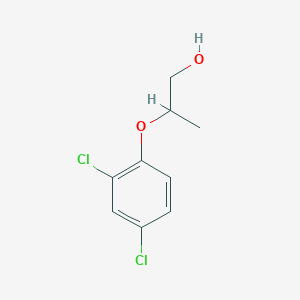
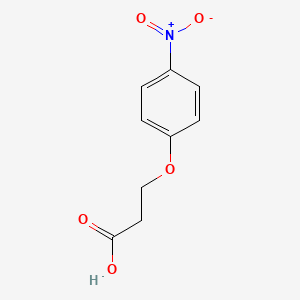
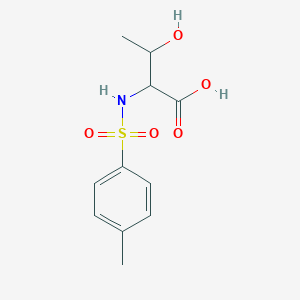
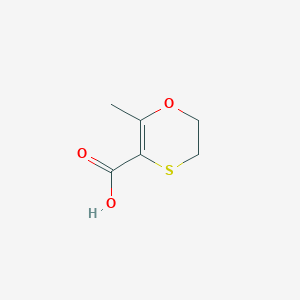
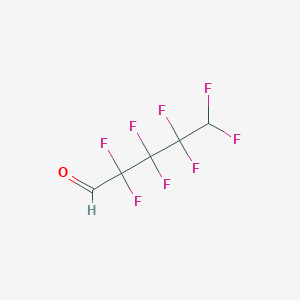
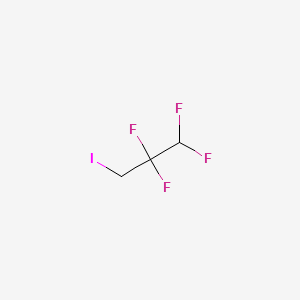
![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)
